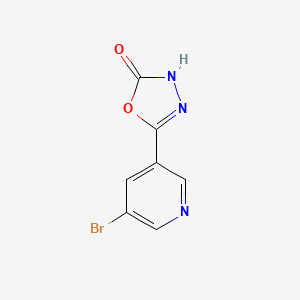

5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one

Description

Properties

IUPAC Name |

5-(5-bromopyridin-3-yl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-5-1-4(2-9-3-5)6-10-11-7(12)13-6/h1-3H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYYDVOFONXVIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C2=NNC(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of a hydrazide with a carboxylic acid derivative. One common method involves the reaction of 5-bromopyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound.

Industrial Production Methods

While specific industrial production methods for 5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.

Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).

Coupling Reactions: Often use palladium catalysts and ligands, along with bases like potassium phosphate (K3PO4) in solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while a Suzuki coupling reaction would produce a biaryl compound.

Scientific Research Applications

5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity. The oxadiazole ring can form hydrogen bonds and π-π interactions with amino acid residues, while the bromopyridine moiety can enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key substituents on the 1,3,4-oxadiazol-2(3H)-one scaffold dictate physicochemical properties and biological activity. Below is a comparative analysis:

Physicochemical Properties

- Lipophilicity : Oxadiargyl has a log P of 3.70, favoring herbicidal activity via membrane penetration . The bromopyridine substituent likely increases log P compared to polar groups (e.g., -NH₂ or -OH) but reduces it relative to tert-butyl or trifluoromethyl groups.

- Solubility: Water solubility of oxadiazolone derivatives correlates with substituent polarity. For example, 5-(2-aminophenyl)-1,3,4-oxadiazol-2(3H)-one exhibits moderate solubility due to hydrogen bonding , whereas the bromopyridine variant may show lower solubility.

Biological Activity

5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by relevant data and case studies.

- Chemical Formula : C7H4BrN3O

- Molecular Weight : 230.03 g/mol

- CAS Number : 1039851-68-7

1. Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The presence of the bromine atom enhances its biological activity against various pathogens.

| Pathogen Type | Activity (MIC) | Reference |

|---|---|---|

| Gram-positive bacteria | 0.025 mg/mL | |

| Gram-negative bacteria | 0.0039 mg/mL |

In vitro assays demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli, indicating its potential for development into a therapeutic agent against bacterial infections.

2. Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. It was evaluated against several cancer cell lines, revealing a dose-dependent effect on cell viability.

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapy.

3. Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties, particularly against carbonic anhydrase (CA-II), which is implicated in various physiological processes and diseases.

This inhibition suggests potential applications in the treatment of conditions like glaucoma and edema, where CA activity is critical.

Case Studies

A notable study conducted by researchers explored the synthesis of various oxadiazole derivatives, including 5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one. The study reported enhanced biological activity correlated with specific structural modifications. The findings suggested that substituents on the pyridine ring significantly influence the overall potency of the compounds.

Q & A

Q. Basic Characterization

- ¹H/¹³C NMR : Key signals include the oxadiazolone NH proton (δ ~12.2 ppm, DMSO-d₆) and pyridine ring protons (δ 7.5–8.5 ppm). For 5-(5-bromopyridin-3-yl), expect deshielding at C3 due to bromine .

- LCMS : Molecular ion [M+H]⁺ should match the theoretical mass (e.g., C₇H₄BrN₃O₂: 257.95 g/mol).

- XRD : Dihedral angles between oxadiazolone and aryl rings (e.g., ~65° in oxadiargyl analogs) confirm spatial orientation .

What methodologies are used to evaluate the pharmacological activity of 1,3,4-oxadiazol-2(3H)-one derivatives, such as receptor binding or enzyme inhibition?

Q. Advanced Pharmacological Screening

- Receptor Binding Assays : Use radioligand displacement (e.g., MT1R/MT2R melatonin receptors) with IC₅₀ determination via nonlinear regression. Hill coefficients >1 suggest cooperative binding .

- Enzyme Inhibition : For Notum carboxylesterase, crystallographic fragment screening identifies binding modes. Ki values (e.g., 0.22 µM for MAO-B inhibitors) are derived from tight-binding kinetics .

- Cellular Assays : NRF2-ARE pathway activation (CD₅₀ ~10 µM) and neurogenic properties (e.g., hippocampal neurogenesis) require differentiation markers (Nestin, βIII-tubulin) .

How can reaction conditions be optimized to improve yields of bromopyridine-substituted oxadiazolones?

Q. Advanced Synthesis Optimization

- Temperature : Higher temperatures (70–80°C) improve cyclization efficiency but may degrade bromine substituents.

- Catalysis : K₂CO₃ or DBU enhances CO₂ incorporation in CDR .

- Yield Variability : Substituent effects are critical. Electron-withdrawing groups (e.g., Br) reduce yields (e.g., 8% for dimethylamino vs. 79% for trifluoromethyl derivatives) due to steric/electronic hindrance .

What crystallographic data are available for oxadiazolone derivatives, and how do structural features influence bioactivity?

Q. Advanced Structural Analysis

- Crystal Packing : Monoclinic P2₁/c symmetry (a = 12.9 Å, b = 11.7 Å) with Z = 4 .

- Dihedral Angles : A ~65° angle between oxadiazolone and aryl rings enhances π-stacking in enzyme active sites (e.g., Notum carboxylesterase) .

- Hydrogen Bonding : NH···O interactions stabilize enzyme-inhibitor complexes (e.g., MAO-B) .

How does pH affect the stability and degradation kinetics of oxadiazolone derivatives in aqueous systems?

Q. Advanced Stability Studies

- Persistence : Oxadiargyl degrades faster at alkaline pH (t₁/₂ = 7–14 days) via hydrolysis of the oxadiazolone ring. Acidic conditions (pH 5) prolong stability (t₁/₂ >30 days) .

- Metabolites : LC-MS/MS identifies dehalogenated and hydroxylated products under UV light .

What strategies enhance selectivity for specific biological targets (e.g., MT2R over MT1R or MAO-B over MAO-A)?

Q. Advanced Selectivity Engineering

- Substituent Tuning : 3-Phenylpropyl groups in 5-[2-(5-methoxyindol-3-yl)ethyl] derivatives increase MT2R affinity (IC₅₀ = 0.57 µM vs. MT1R IC₅₀ = 8.05 µM) .

- Binding Pocket Analysis : Molecular docking (AutoDock Vina) identifies steric clashes with MAO-A (e.g., bulkier tert-butyl groups favor MAO-B) .

How are neuroprotective or neurogenic properties of oxadiazolone derivatives assessed in vitro?

Q. Advanced Biological Models

- Neuroprotection : Okadaic acid-induced tau hyperphosphorylation in SH-SY5Y cells, measured via Western blot (pTau-S396) .

- Neurogenesis : Primary hippocampal neuron cultures stained with BrdU/DCX to quantify neuroblast proliferation .

What computational tools predict the binding affinity of oxadiazolone derivatives to enzymes or receptors?

Q. Advanced Computational Methods

- Docking Studies : Glide SP/XP (Schrödinger) evaluates poses in MAO-B (PDB: 2V5Z). MM-GBSA calculates ΔGbind .

- QSAR Models : Hammett σ constants correlate substituent electronegativity with IC₅₀ (R² >0.85 for MAO-B) .

Are green chemistry approaches viable for synthesizing oxadiazolone derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.